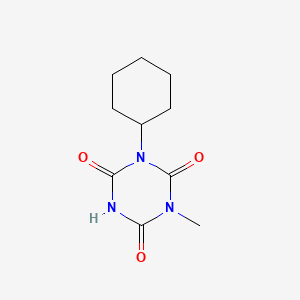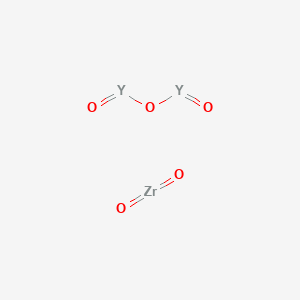
Azaspiracid 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azaspiracid 4 is a member of the azaspiracid family of marine toxins, which are produced by dinoflagellates of the genera Azadinium and Amphidoma . These toxins accumulate in shellfish and can cause azaspiracid shellfish poisoning in humans, characterized by gastrointestinal symptoms such as diarrhea, vomiting, and stomach cramps . This compound, along with other analogs, has been the subject of extensive research due to its potent biological activity and potential health risks .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of azaspiracid analogs, including azaspiracid 4, typically involves complex multi-step procedures. One approach involves the preparation of isotopically labeled azaspiracids using isotopic exchange methods under acidic conditions . This method allows for the incorporation of isotopic labels at specific positions within the molecule, which can be useful for analytical purposes .
Industrial Production Methods: Most research focuses on the isolation and purification of azaspiracids from natural sources, such as contaminated shellfish .
化学反应分析
Types of Reactions: Azaspiracid 4 can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are often studied to understand the stability and reactivity of the compound under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized analogs, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
In chemistry, it serves as a model compound for studying the reactivity and stability of marine toxins . In biology and medicine, azaspiracid 4 is used to investigate the mechanisms of toxin-induced cellular damage and to develop detection methods for shellfish contamination . Additionally, its unique structure and potent biological activity make it a valuable tool for studying ion channel activity and other cellular processes .
作用机制
The mechanism of action of azaspiracid 4 involves its interaction with ion channels and other cellular targets . While the exact molecular targets are not fully understood, evidence suggests that azaspiracids can affect ion channel activity, leading to disruptions in cellular homeostasis . This can result in various toxic effects, including gastrointestinal symptoms and potential long-term health impacts .
相似化合物的比较
Azaspiracid 4 is one of several analogs in the azaspiracid family, which includes azaspiracid 1, azaspiracid 2, azaspiracid 3, and others . These compounds share a similar core structure but differ in the presence and position of functional groups . Compared to other azaspiracids, this compound has unique structural features that may influence its biological activity and toxicity . Understanding these differences is crucial for assessing the risks associated with shellfish contamination and for developing effective detection methods .
属性
InChI |
InChI=1S/C46H69NO13/c1-25-17-35-40-37(23-44(58-40)29(5)16-26(2)24-47-44)56-43(21-25,55-35)22-28(4)39-27(3)11-13-45(52,59-39)41(51)36-20-34-33(53-36)18-30(6)46(57-34)15-14-42(60-46)12-7-8-32(54-42)10-9-31(48)19-38(49)50/h7,9-10,12,25-27,29-37,39-41,47-48,51-52H,4,8,11,13-24H2,1-3,5-6H3,(H,49,50)/b10-9+/t25-,26+,27+,29-,30+,31+,32+,33+,34+,35+,36-,37+,39+,40+,41+,42+,43-,44-,45-,46-/m1/s1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUUSRBSEMRJGT-JOAUMJRMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1C(=C)CC23CC(CC(O2)C4C(O3)CC5(O4)C(CC(CN5)C)C)C)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)C=CCC(O9)C=CC(CC(=O)O)O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@](O[C@@H]1C(=C)C[C@]23C[C@@H](C[C@H](O2)[C@H]4[C@@H](O3)C[C@@]5(O4)[C@@H](C[C@@H](CN5)C)C)C)([C@H]([C@H]6C[C@H]7[C@@H](O6)C[C@@H]([C@@]8(O7)CC[C@@]9(O8)C=CC[C@H](O9)/C=C/[C@@H](CC(=O)O)O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H69NO13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880024 |
Source


|
| Record name | Azaspiracid 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
844.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344422-49-7 |
Source


|
| Record name | Azaspiracid 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595515.png)
![Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B6595518.png)


![2-(4-chlorophenyl)-N-(methoxyiminomethyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B6595551.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B6595566.png)



